molecular formula C18H10O3S B11954058 6-(phenylsulfanyl)-1H,3H-benzo[de]isochromene-1,3-dione CAS No. 54470-29-0

6-(phenylsulfanyl)-1H,3H-benzo[de]isochromene-1,3-dione

Cat. No.: B11954058
CAS No.: 54470-29-0
M. Wt: 306.3 g/mol
InChI Key: AKJAMPYYZKXELD-UHFFFAOYSA-N
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Description

4-Phenylthio-1,8-naphthalic anhydride is an organic compound with the molecular formula C18H10O3S and a molecular weight of 306.34 g/mol It is a derivative of naphthalic anhydride, characterized by the presence of a phenylthio group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenylthio-1,8-naphthalic anhydride typically involves the reaction of 4-bromo-1,8-naphthalic anhydride with thiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 4-phenylthio-1,8-naphthalic anhydride are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenylthio-1,8-naphthalic anhydride can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thioethers.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

4-Phenylthio-1,8-naphthalic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenylthio-1,8-naphthalic anhydride is primarily related to its ability to interact with various molecular targets through its functional groups. The phenylthio group can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1,8-naphthalic anhydride: Similar structure but with a nitro group instead of a phenylthio group.

    4-Amino-1,8-naphthalic anhydride: Contains an amino group at the 4-position.

    4-Methoxy-1,8-naphthalic anhydride: Features a methoxy group at the 4-position.

Uniqueness

4-Phenylthio-1,8-naphthalic anhydride is unique due to the presence of the phenylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in specific chemical reactions and interactions, making it valuable for various applications in research and industry .

Properties

CAS No.

54470-29-0

Molecular Formula

C18H10O3S

Molecular Weight

306.3 g/mol

IUPAC Name

8-phenylsulfanyl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione

InChI

InChI=1S/C18H10O3S/c19-17-13-8-4-7-12-15(22-11-5-2-1-3-6-11)10-9-14(16(12)13)18(20)21-17/h1-10H

InChI Key

AKJAMPYYZKXELD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C3C=CC=C4C3=C(C=C2)C(=O)OC4=O

Origin of Product

United States

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